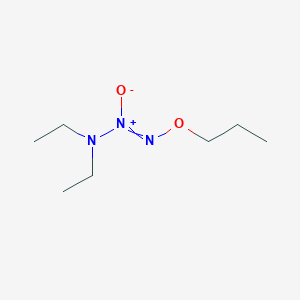
Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 5-cyano-6-mercapto-2-methylnicotinate involves complex chemical reactions and methodologies. For example, one study describes the synthesis of related ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, showcasing the intricate steps and conditions necessary to achieve the desired compounds (Mosti et al., 1992).
Molecular Structure Analysis
The molecular structure of ethyl 5-cyano-6-mercapto-2-methylnicotinate and related compounds has been determined using various spectroscopic techniques, including XRD and NMR, providing detailed insights into the arrangement of atoms and the chemical bonds within the molecule. A detailed spectroscopic analysis of a similar compound offers insights into the molecular interactions and structure (Singh et al., 2013).
Chemical Reactions and Properties
The compound participates in various chemical reactions, highlighting its reactivity and potential for further chemical modifications. The synthesis and reactions of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles with ethyl cyanoacetate demonstrate the compound's versatility and potential for creating a wide range of derivatives (El-Sherief et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Manufacturing Improvements
Ethyl 5-cyano-6-mercapto-2-methylnicotinate is used in synthesizing key intermediates for the manufacture of P2Y12 antagonists. An efficient and practical route has been developed for the multikilogram manufacture of this compound, leading to significant improvements in yield, purity, and operability. This process has been instrumental in supporting clinical development, especially in terms of scale and efficiency (Bell et al., 2012).
Drug Synthesis
This compound is also pivotal in the synthesis of certain drugs. For instance, it was used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The process for this synthesis has been scaled up to 20 kg batches, supporting both preclinical and clinical studies (Andersen et al., 2013).
Chemical Reactions
The reactivity of this compound with other chemical entities is of significant interest. For example, it reacts with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to form various novel compounds. These reactions have been explored for potential applications, including antibacterial properties (Gad-Elkareem & El-Adasy, 2010).
Supramolecular Property Evaluation
A pyridone-based phthalimide fleximer containing ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate was synthesized and structurally analyzed. The supramolecular self-assembly and noncovalent interactions of this compound were thoroughly investigated, revealing flexible motifs and various conformations, contributing to the understanding of its supramolecular framework (Dowarah et al., 2022).
Potential in Cardiotonic Activity
Research into the cardiotonic activity of derivatives of ethyl 5-cyano-6-mercapto-2-methylnicotinate and related compounds has been conducted. This exploration contributes to the understanding of the structural-activity relationship and potential therapeutic applications of these compounds in cardiology (Mosti et al., 1992).
Safety And Hazards
Safety precautions for handling Ethyl 5-cyano-6-mercapto-2-methylnicotinate include keeping the compound away from heat, sparks, open flames, and hot surfaces . It should not be handled until all safety precautions have been read and understood . The compound should be kept away from clothing and combustible materials . It should be handled under inert gas and protected from moisture .
Propiedades
IUPAC Name |
ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNSRSFLNLDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352227 | |
| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 5-cyano-6-mercapto-2-methylnicotinate | |
CAS RN |
113858-90-5 | |
| Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)











![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)